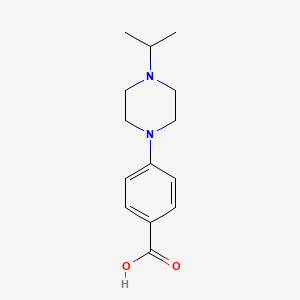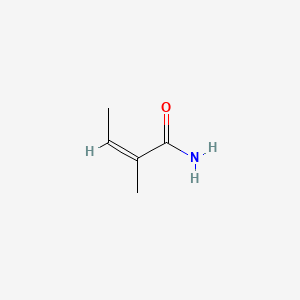
Angelic acid amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angelic acid amide is a natural product found in Delairea odorata with data available.
Aplicaciones Científicas De Investigación
Metal-Catalyzed Amide Bond Forming Reactions
Amides, including Angelic Acid Amide, serve as crucial building blocks in synthetic organic chemistry. They hold significant pharmacological potential and are used as raw materials in industries for producing plastics, detergents, and lubricants. Metal-catalyzed methods for synthesizing amides in environmentally friendly aqueous mediums have gained attention, emphasizing green chemistry approaches (García-Álvarez et al., 2013).
Mechanism of Amide Formation in Aqueous Media
Investigations into the mechanism of amide formation, crucial for understanding how this compound can be synthesized, involve the study of reactions between carboxylic acid and amines in aqueous media. Such research is foundational for bioconjugation processes and has implications in biochemical applications (Nakajima & Ikada, 1995).
Catalytic Amide Formation
Catalytic methods for directly combining carboxylic acids and amines to form amides are of increasing importance, given their widespread applications in biological and synthetic structures. This area of study seeks to create more efficient and selective catalytic processes, aligning with green chemistry principles (Lundberg et al., 2014).
Nonclassical Routes for Amide Bond Formation
Non-traditional methods for constructing amide bonds have been extensively researched, particularly for the last two decades. This includes catalytic direct formation methods and the use of carboxylic acid and amine surrogates, which have significant relevance for the synthesis of compounds like this compound (De Figueiredo et al., 2016).
Functionalized Porous Compounds with Amide Groups
The use of amide groups in porous frameworks for producing interactions with guest molecules has implications in material science. This research is valuable for the development of new materials with specific properties, including those based on this compound (Hasegawa et al., 2007).
Biosynthesis of Angelic Acid Derivatives
Biological pathways have been engineered for the production of Angelic Acid derivatives like angelyl-CoA, highlighting the potential for microbial production as an alternative to chemical synthesis. This approach offers sustainable and scalable production methods for pharmaceutical compounds (Callari et al., 2018).
Propiedades
Fórmula molecular |
C5H9NO |
|---|---|
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
(Z)-2-methylbut-2-enamide |
InChI |
InChI=1S/C5H9NO/c1-3-4(2)5(6)7/h3H,1-2H3,(H2,6,7)/b4-3- |
Clave InChI |
KFTHUBZIEMOORC-ARJAWSKDSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)N |
SMILES |
CC=C(C)C(=O)N |
SMILES canónico |
CC=C(C)C(=O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



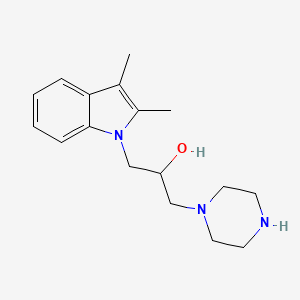
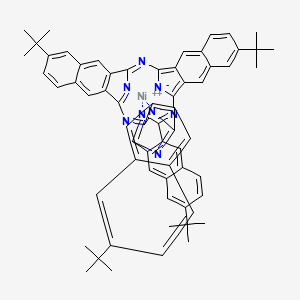
![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1638490.png)
![5-Benzyl-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B1638493.png)
![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B1638495.png)
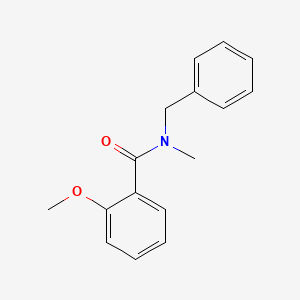


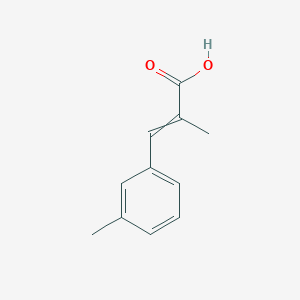
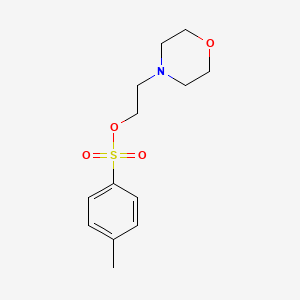
![(2S)-2-amino-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]butanediamide](/img/structure/B1638516.png)

